Benzyl 4-bromophenylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl N-(4-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNO2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGIRMVQVHNCXEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of Benzyl 4 Bromophenylcarbamate
Advanced Approaches to the Synthesis of Benzyl (B1604629) 4-bromophenylcarbamate
The synthesis of Benzyl 4-bromophenylcarbamate can be achieved through several advanced methodologies, each with distinct advantages and mechanistic pathways. These approaches range from modern metal-catalyzed cross-coupling reactions to traditional carbamate (B1207046) formation strategies, as well as emerging green chemistry principles.
Palladium-Catalyzed Cross-Coupling Reactions for C-N Bond Formation
Palladium-catalyzed cross-coupling reactions have become a cornerstone of modern organic synthesis, providing powerful tools for the construction of carbon-nitrogen (C-N) bonds. dntb.gov.ualibretexts.org These reactions offer a direct and efficient route to N-aryl carbamates from aryl halides and a suitable nitrogen source. The general mechanism for these transformations typically involves an oxidative addition of the aryl halide to a low-valent palladium complex, followed by coordination of the amine or carbamate source, and finally, reductive elimination to furnish the desired C-N bond and regenerate the active catalyst. nih.gov
While the Suzuki-Miyaura coupling is renowned for C-C bond formation, its principles can be conceptually extended to C-N bond formation, although direct coupling of a carbamate nucleophile is less common. nih.govmdpi.com A hypothetical Suzuki-type strategy for this compound would involve the reaction of a 4-bromophenylboronic acid derivative with benzyl carbamate in the presence of a palladium catalyst. However, the more prevalent approach for C-N bond formation from arylboronic acids is the Chan-Lam coupling, which typically employs copper catalysts.
A more direct application of palladium catalysis for the synthesis of the target molecule involves the coupling of an aryl halide with a carbamate. nih.gov The Suzuki reaction's core components—an organoboron compound, a halide or triflate, and a palladium catalyst—highlight the versatility of palladium in facilitating cross-coupling reactions. mdpi.com The development of specialized ligands has been crucial in expanding the scope of palladium-catalyzed reactions to include C-N bond formation. mit.edu
Table 1: Comparison of Palladium-Catalyzed Coupling Reactions
| Coupling Reaction | Typical Reactants | Catalyst System | Bond Formed | Relevance to this compound Synthesis |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid + Aryl/vinyl halide | Pd catalyst, Base | C-C | Conceptually related; highlights Pd's role in cross-coupling. nih.govmdpi.com |
| Buchwald-Hartwig Amination | Aryl halide/triflate + Amine/Carbamate | Pd catalyst, Ligand, Base | C-N | A highly relevant and direct method for forming the N-aryl bond. libretexts.orgnih.gov |
| Chan-Lam Coupling | Aryl boronic acid + Amine/Alcohol | Cu catalyst, Base, Oxidant | C-N, C-O | An alternative to palladium-catalyzed methods for C-N bond formation. |
The Buchwald-Hartwig amination stands out as a premier palladium-catalyzed method for the synthesis of N-aryl compounds, including carbamates. libretexts.orgnih.gov This reaction directly couples an aryl halide, such as 4-bromoaniline (B143363), with an amine or, in this context, benzyl carbamate. The success of this reaction often hinges on the choice of a bulky, electron-rich phosphine (B1218219) ligand that facilitates both the oxidative addition and reductive elimination steps of the catalytic cycle. mit.edu
An efficient synthesis of aryl carbamates has been demonstrated through a palladium-catalyzed cross-coupling of aryl chlorides and triflates with sodium cyanate (B1221674) in the presence of an alcohol. nih.gov This one-pot process generates an aryl isocyanate intermediate that is immediately trapped by the alcohol to form the carbamate. Adapting this for this compound would involve the coupling of a 4-bromophenyl halide with sodium cyanate in the presence of benzyl alcohol.
Copper-catalyzed cross-coupling reactions also present a viable alternative for the synthesis of carbamates. These methods can be effective for the coupling of amines with alkoxycarbonyl radicals generated from carbazates, offering a mild and environmentally friendly approach. organic-chemistry.org
Carbamate Formation via Reaction of Benzyl Alcohol and Isocyanate Derivatives
A traditional and widely used method for synthesizing carbamates is the reaction of an alcohol with an isocyanate. nih.govgoogle.com In the context of this compound, this would involve the reaction of benzyl alcohol with 4-bromophenyl isocyanate. This reaction is typically straightforward and proceeds with high yield. The nucleophilic attack of the hydroxyl group of benzyl alcohol on the electrophilic carbon of the isocyanate group leads to the formation of the carbamate linkage. nih.gov
The reaction can often be accelerated by the use of catalysts. While the reaction can proceed without a catalyst, bases such as tertiary amines or metal salts can increase the rate of carbamylation. google.com For hindered alcohols or less reactive isocyanates, catalytic amounts of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be employed. researchgate.net
Table 2: Key Reactants for Isocyanate-Based Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Benzyl alcohol | 4-Bromophenyl isocyanate | This compound |
The isocyanate precursor, 4-bromophenyl isocyanate, can be generated in situ from the corresponding acyl azide (B81097) via a Curtius rearrangement. This process involves the thermal or photochemical rearrangement of an acyl azide to an isocyanate, which can then be trapped by an alcohol. organic-chemistry.org
Amino-Dehalogenation Approaches and Derivatives
Amino-dehalogenation represents a class of reactions where a halogen atom on an aromatic ring is displaced by an amino group or its equivalent. The synthesis of this compound via this approach would conceptually involve the reaction of a 1,4-dibromobenzene (B42075) with a source of benzyl carbamate, or a sequential process where one bromine is first converted to a carbamate group, followed by a reaction at the second bromine.
More practically, the Buchwald-Hartwig amination falls under this category, where a palladium catalyst facilitates the substitution of a halogen with a nitrogen-containing nucleophile. nih.gov The reaction of 4-bromoaniline with benzyl chloroformate is another classic method that can be considered a form of amino-dehalogenation, where the aniline (B41778) nitrogen displaces the chloride from the chloroformate.
Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org In the synthesis of carbamates, this often translates to avoiding toxic reagents like phosgene (B1210022), which is traditionally used to produce isocyanates and chloroformates. psu.edu
One green approach involves the direct synthesis of carbamates from amines, carbon dioxide, and alcohols. psu.edursc.org This method utilizes CO2 as a non-toxic and abundant C1 source. psu.edu For this compound, this would entail the reaction of 4-bromoaniline, carbon dioxide, and benzyl alcohol. This process can be catalyzed by basic catalysts and may require a dehydrating agent to drive the reaction towards the product. psu.edu
Another green strategy focuses on solvent-free reaction conditions. A simple and solvent-free methodology has been developed for the preparation of primary carbamates from sodium cyanate, an alcohol, and trichloroacetic acid, which acts as a mild and effective reagent. banglajol.info The use of catalytic reagents over stoichiometric ones is a core principle of green chemistry. acs.org Palladium-catalyzed reactions, which often require only small amounts of catalyst, align with this principle. dntb.gov.ualibretexts.org
Table 3: Green Chemistry Approaches to Carbamate Synthesis
| Green Chemistry Principle | Application in this compound Synthesis | Reference |
|---|---|---|
| Use of Renewable Feedstocks | Utilization of CO2 as a C1 source. | psu.edu |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. | acs.org |
| Catalysis | Employing catalytic amounts of palladium or copper instead of stoichiometric reagents. | dntb.gov.uaacs.org |
| Safer Solvents and Auxiliaries | Performing reactions under solvent-free conditions or in greener solvents. | banglajol.info |
| Reduction of Derivatives | One-pot syntheses that avoid the isolation of intermediates like isocyanates. | nih.gov |
One-Pot Synthetic Strategies for Related Benzyl Carbamates
One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity. For benzyl carbamates and related structures, several one-pot strategies have been developed that avoid the isolation of intermediate compounds.
A notable one-pot method involves the three-component coupling of amines, carbon dioxide, and halides, which proceeds under mild conditions. organic-chemistry.org This approach is advantageous as it often prevents common side reactions such as the N-alkylation of the amine or overalkylation of the resulting carbamate. organic-chemistry.org Another efficient procedure is the Hofmann rearrangement of amides, which can produce benzyl carbamates in high yields. organic-chemistry.org
The Curtius rearrangement of a carboxylic acid, in the presence of di-tert-butyl dicarbonate (B1257347) and sodium azide, generates an acyl azide intermediate. This intermediate then rearranges to an isocyanate, which can be trapped by an alcohol to form the desired carbamate. organic-chemistry.org This method has been successfully applied to the synthesis of various aromatic carbamates.
Furthermore, a one-pot, three-component reaction of aldehydes, ketones, and benzyl carbamate, catalyzed by (bromodimethyl)sulfonium bromide, has been shown to produce Cbz-protected β-amino ketones efficiently and with good diastereoselectivity. oup.comresearchgate.net While not a direct synthesis of this compound itself, this demonstrates the utility of benzyl carbamates as reactants in one-pot methodologies.
A continuous flow process has also been developed, coupling a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce a range of Cbz-carbamate products. beilstein-journals.org This innovative approach allows for superheating of the reaction mixture, leading to rapid and high-yielding conversions of isocyanate intermediates to the corresponding carbamates. beilstein-journals.org
| One-Pot Strategy | Key Reagents | Advantages | Reference |
| Three-Component Coupling | Amines, CO2, Halides, Cs2CO3, TBAI | Mild conditions, avoids overalkylation | organic-chemistry.org |
| Hofmann Rearrangement | Amides, N-bromoacetamide, LiOH or LiOMe | High yields | organic-chemistry.org |
| Curtius Rearrangement | Carboxylic acid, (Boc)2O, NaN3, Alcohol | In situ isocyanate formation | organic-chemistry.org |
| Three-Component Coupling | Aldehydes, Ketones, Benzyl carbamate, (CH3)2SBr2 | High yields, good diastereoselectivity for β-amino ketones | oup.comresearchgate.net |
| Continuous Flow Curtius Rearrangement | Benzoic acids, Benzyl alcohol | Rapid conversion, high yields | beilstein-journals.org |
Functionalization and Derivatization Reactions
The structure of this compound offers several sites for further chemical modification, including the bromophenyl ring, the carbamate nitrogen, and the bromine atom itself.
The bromophenyl group of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. wikipedia.org The carbamate group (-NHCOO-benzyl) is generally considered an activating, ortho-, para-directing group due to the lone pair of electrons on the nitrogen atom which can be delocalized into the aromatic ring. However, the presence of the bromine atom, a deactivating but ortho-, para-directing group, will also influence the regioselectivity of the substitution.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.org For this compound, introduction of an electrophile would be expected to occur at the positions ortho to the carbamate group (positions 2 and 6) and para to the bromine atom. The interplay between the directing effects of the existing substituents would determine the final product distribution. For instance, nitration of similar N-(p-bromophenyl)carbamates has been shown to be challenging, with some substrates not reacting under standard conditions. epa.gov
The general mechanism for electrophilic aromatic substitution involves the attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com Subsequent deprotonation re-establishes aromaticity. masterorganicchemistry.com
The nitrogen atom of the carbamate group in this compound can participate in various reactions. While the lone pair on the nitrogen is partially delocalized into the aromatic ring and the carbonyl group, it can still exhibit nucleophilic character.
One potential reaction is N-alkylation or N-arylation. For instance, the Chan-Lam coupling reaction provides a method for the N-arylation of carbamates using aryl boronic acids in the presence of a copper catalyst. researchgate.net This reaction is known to be effective for a variety of nitrogen-containing functional groups, including carbamates. researchgate.net
Another possibility is the reaction with electrophiles other than alkyl or aryl halides. For example, the nitrogen could react with acylating agents under appropriate conditions, although the reactivity would be lower than that of a simple amine.
The bromine atom on the phenyl ring of this compound is a versatile handle for a variety of cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. youtube.com
Palladium-catalyzed cross-coupling reactions are particularly prominent. nih.govorganic-chemistry.org For example, the Suzuki coupling, which utilizes an organoboron reagent, could be employed to replace the bromine atom with an alkyl, alkenyl, or aryl group. youtube.com The Stille coupling, using organotin reagents, and the Negishi coupling, with organozinc reagents, are other powerful alternatives. youtube.com
The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst. youtube.com This would lead to the synthesis of N,N'-diaryl ureas or related structures.
Furthermore, palladium-catalyzed methodologies have been developed for the direct synthesis of N-aryl carbamates from aryl halides and sodium cyanate, with the in situ generated isocyanate being trapped by an alcohol. nih.govorganic-chemistry.org While this is a synthetic method for the carbamate itself, the principles of palladium catalysis are directly applicable to the transformation of the bromine atom in this compound.
| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Bond | Reference |
| Suzuki Coupling | Aryl/Alkyl Boronic Acid | Pd(PPh3)4, Base | C-C | youtube.com |
| Stille Coupling | Aryl/Alkyl Stannane | Pd(PPh3)4 | C-C | youtube.com |
| Negishi Coupling | Aryl/Alkyl Zinc Halide | Pd(PPh3)4 | C-C | youtube.com |
| Buchwald-Hartwig Amination | Amine | Pd Catalyst, Ligand, Base | C-N | youtube.com |
| Chan-Lam Coupling (at N-H) | Aryl Boronic Acid | Cu(OAc)2 | C-N | researchgate.net |
Mechanistic Investigations of Synthesis Pathways
Understanding the mechanisms of the reactions used to synthesize and modify this compound is crucial for optimizing reaction conditions and predicting outcomes.
The synthesis of carbamates often involves reactive intermediates. In the Curtius, Hofmann, and Lossen rearrangements, an isocyanate is a key intermediate that is subsequently trapped by an alcohol to yield the carbamate. organic-chemistry.org The formation of this isocyanate is a critical step in these synthetic routes.
In palladium-catalyzed cross-coupling reactions, the mechanism typically involves a catalytic cycle consisting of oxidative addition, transmetalation, and reductive elimination. youtube.com For the transformation of the bromine atom in this compound, the oxidative addition of the aryl bromide to a Pd(0) complex would be the initial step, forming a Pd(II) intermediate.
For electrophilic aromatic substitution, the formation and stability of the arenium ion (Wheland intermediate) are central to the reaction mechanism. wikipedia.orgmasterorganicchemistry.com The substituents on the aromatic ring influence the stability of this carbocation and thus the rate and regioselectivity of the reaction. Computational studies, such as Density Functional Theory (DFT), can be employed to investigate the transition states and intermediates in these reactions, providing insights into the reaction pathways. researchgate.net For instance, DFT has been used to study whether the reaction between N-benzoyl carbamates and amines proceeds through a stepwise or concerted mechanism for the synthesis of N-benzoyl urea (B33335) derivatives. researchgate.net
Kinetic Studies of Key Synthetic Steps
The reaction between an aryl isocyanate and an alcohol to form a carbamate is generally understood to follow second-order kinetics, being first order with respect to each reactant. acs.orgosti.gov However, the reaction mechanism can be complex, with evidence suggesting the involvement of reactant- and product-catalyzed pathways. ugent.bersc.orgrsc.org The reaction rate is significantly influenced by the electronic nature of the substituents on the aryl isocyanate and the structure of the alcohol. Isocyanates containing electron-withdrawing groups, such as the bromo group in 4-bromophenyl isocyanate, are generally more reactive than those with electron-donating groups. ugent.be
Detailed kinetic investigations into the uncatalyzed reaction of phenyl isocyanate with various alcohols in a non-polar solvent like benzene (B151609) have provided valuable quantitative data. These studies reveal the impact of the alcohol's structure on the reaction rate and activation parameters. While specific kinetic data for the reaction of 4-bromophenyl isocyanate with benzyl alcohol is not extensively reported, the data from analogous systems, particularly with phenyl isocyanate, serves as a strong proxy for understanding the kinetic behavior.
The following table presents kinetic data for the reaction of phenyl isocyanate with a series of alcohols in benzene, illustrating the effect of the alcohol structure on the second-order rate constant (k2), activation energy (Ea), and entropy of activation (ΔS‡). The reaction with benzyl alcohol is included, providing a direct and relevant comparison for the synthesis of this compound.
Table 1: Kinetic Parameters for the Reaction of Phenyl Isocyanate with Various Alcohols in Benzene acs.org
| Alcohol | k₂ at 20°C (M⁻¹s⁻¹) | k₂ at 30°C (M⁻¹s⁻¹) | k₂ at 40°C (M⁻¹s⁻¹) | Eₐ (kcal/mol) | log A | ΔS‡ at 30°C (e.u.) |
| Methyl alcohol | 1.84 x 10⁻³ | 3.08 x 10⁻³ | 5.01 x 10⁻³ | 9.0 | 2.98 | -46.9 |
| Ethyl alcohol | 2.08 x 10⁻³ | 3.34 x 10⁻³ | 5.37 x 10⁻³ | 8.6 | 2.71 | -48.2 |
| n-Propyl alcohol | 1.89 x 10⁻³ | 3.17 x 10⁻³ | 5.13 x 10⁻³ | 8.8 | 2.84 | -47.6 |
| n-Butyl alcohol | 1.93 x 10⁻³ | 3.15 x 10⁻³ | 5.13 x 10⁻³ | 8.8 | 2.84 | -47.6 |
| Benzyl alcohol | 1.35 x 10⁻³ | 2.32 x 10⁻³ | 3.89 x 10⁻³ | 9.5 | 3.17 | -46.1 |
| iso-Propyl alcohol | 0.43 x 10⁻³ | 0.77 x 10⁻³ | 1.35 x 10⁻³ | 10.4 | 3.23 | -45.8 |
| sec-Butyl alcohol | 0.51 x 10⁻³ | 0.91 x 10⁻³ | 1.57 x 10⁻³ | 10.1 | 3.12 | -46.3 |
| tert-Butyl alcohol | 0.03 x 10⁻³ | 0.06 x 10⁻³ | 0.12 x 10⁻³ | 12.5 | 3.44 | -44.9 |
The data indicates that the reactivity of primary alcohols is higher than that of secondary alcohols, which are in turn more reactive than tertiary alcohols. This trend is attributed to steric hindrance around the hydroxyl group. The activation energies are in the range of 8.6 to 12.5 kcal/mol, with benzyl alcohol exhibiting an activation energy of 9.5 kcal/mol. acs.org The large negative entropies of activation are consistent with a highly ordered transition state, which is characteristic of a bimolecular reaction involving a dipole-dipole interaction between the alcohol and the isocyanate. acs.orgcdnsciencepub.com
Further studies have explored the catalytic effects on the reaction. While the data presented is for the uncatalyzed reaction, it is well-established that tertiary amines and organometallic compounds can significantly accelerate the rate of carbamate formation. rsc.orgnasa.gov The presence of a catalyst would alter the kinetic parameters, generally by lowering the activation energy of the reaction.
Advanced Spectroscopic and Structural Elucidation of Benzyl 4 Bromophenylcarbamate and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the compound's structure.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
In the ¹H NMR spectrum of a related compound, 1-Propyl (4-bromophenyl)carbamate, the aromatic protons on the 4-bromophenyl group appear as doublets at δ 7.39 and δ 7.28 ppm, each with a coupling constant (J) of 7.5 Hz. The broad singlet at δ 6.76 ppm is characteristic of the N-H proton of the carbamate (B1207046) group rsc.org. This data provides a reference for the expected signals from the 4-bromophenylcarbamate moiety in the title compound. For Benzyl (B1604629) 4-bromophenylcarbamate, the benzyl group protons would also be expected in the aromatic region, typically between δ 7.2 and 7.4 ppm, with the benzylic methylene (B1212753) protons appearing as a singlet further downfield.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For a similar compound, 1-Propyl (4-bromophenyl)carbamate, characteristic signals are observed for the carbamate carbonyl carbon and the aromatic carbons of the 4-bromophenyl group rsc.org. In Benzyl 4-bromophenylcarbamate, the carbonyl carbon of the carbamate functional group is expected to appear around δ 153-154 ppm. The carbons of the 4-bromophenyl ring will show distinct signals, with the carbon attached to the bromine atom appearing at a characteristic chemical shift. The benzylic carbon and the carbons of the benzyl aromatic ring will also have specific resonances.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions chemguide.co.uk. The molecular ion peak (M+) in the mass spectrum of this compound would confirm its molecular weight.
The fragmentation pattern provides valuable structural information. Common fragmentation pathways for carbamates involve cleavage of the C-O and N-C bonds of the carbamate group. For this compound, key fragment ions would be expected from the loss of the benzyl group or the 4-bromophenyl group chemguide.co.ukmiamioh.edu. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). A prominent peak at m/z 91, corresponding to the tropylium (B1234903) ion (C₇H₇⁺), is a common feature in the mass spectra of benzyl-containing compounds and would be expected for this compound ucla.edu.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid nih.gov. This method yields detailed information about bond lengths, bond angles, and intermolecular interactions.
For a related compound, Benzyl-(4-(2-hydroxyethyl)thiazol-2-yl)carbamate, single-crystal X-ray diffraction analysis revealed a monoclinic crystal system with the space group P2₁/c mdpi.com. The analysis showed a planar core composed of the thiazole (B1198619) and carbamate moieties, with the phenyl ring of the benzyloxycarbonyl (Cbz) group inclined relative to this plane mdpi.com. The crystal packing was dominated by intermolecular hydrogen bonding involving the carbamate N-H group mdpi.com. Similar structural features and intermolecular interactions, particularly hydrogen bonding involving the N-H group of the carbamate, would be anticipated in the crystal structure of this compound.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations, grounded in the principles of quantum mechanics, offer a precise examination of the electronic structure and energy of molecules. These calculations are fundamental to predicting the geometry, stability, and spectroscopic properties of Benzyl (B1604629) 4-bromophenylcarbamate.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. For Benzyl 4-bromophenylcarbamate, DFT calculations, particularly using hybrid functionals like B3LYP with basis sets such as 6-31G* or larger, are employed to determine its most stable three-dimensional arrangement of atoms, known as geometry optimization.
This process involves finding the minimum energy conformation of the molecule, which corresponds to its most likely structure. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For instance, DFT can elucidate the planarity of the carbamate (B1207046) group and the relative orientation of the benzyl and 4-bromophenyl rings. The electronic structure, including the distribution of electron density and the energies of molecular orbitals (HOMO and LUMO), can also be determined, offering insights into the molecule's reactivity and electronic properties.
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length (Carbamate) | ~1.22 Å |
| C-N Bond Length (Carbamate) | ~1.36 Å |
| C-Br Bond Length | ~1.91 Å |
| N-H Bond Length | ~1.01 Å |
| O-C-N Bond Angle (Carbamate) | ~126° |
| C-N-C Bond Angle | ~120° |
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), are another class of quantum chemical calculations that rely on first principles without the use of empirical parameters. uregina.caresearchgate.net While computationally more demanding than DFT, ab initio methods can provide highly accurate electronic properties for molecules like this compound. uregina.caresearchgate.net
These methods are particularly useful for refining the electronic energy and wave function, leading to a more precise description of electron correlation effects. For this compound, ab initio calculations can be used to validate the results obtained from DFT and to compute properties like ionization potential and electron affinity with greater accuracy. Comparing results from different levels of theory, such as HF, MP2, and DFT, allows for a comprehensive understanding of the molecule's electronic behavior. uregina.caresearchgate.net
The vibrational modes of this compound can be calculated using both DFT and ab initio methods. uregina.caresearchgate.net These calculations predict the frequencies of fundamental vibrations, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computational model can be validated. uregina.caresearchgate.net
Furthermore, the analysis of vibrational frequencies allows for the assignment of specific spectral bands to the stretching, bending, and torsional motions of different functional groups within the molecule. For this compound, this includes the characteristic vibrations of the N-H bond, the C=O group of the carbamate, the C-Br bond, and the aromatic rings. This correlation provides a powerful tool for interpreting experimental spectra and confirming the molecular structure. Theoretical studies have shown that methods like HF/6-31+G(d) can offer a good balance between computational cost and accuracy for predicting vibrational frequencies in similar carbamate structures. researchgate.net
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide a dynamic picture of the conformational landscape and flexibility of this compound.
The presence of several single bonds in this compound allows for considerable conformational flexibility. MD simulations can explore the potential energy surface of the molecule to identify stable conformers and the energy barriers between them. The rotation around the C-O and N-C bonds of the carbamate linkage, as well as the bonds connecting the phenyl rings, are of particular interest.
The behavior of this compound can be significantly influenced by its surrounding environment, particularly the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, revealing how the solvent affects the conformational preferences and dynamics of the molecule.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
QSAR and QSPR studies are pivotal in modern chemistry for predicting the biological activity and physicochemical properties of chemical compounds, respectively. These models are built upon the principle that the structure of a molecule dictates its activity or properties.
While specific QSAR or QSPR models developed exclusively for this compound are not extensively documented in publicly available literature, the development of such models would follow established computational protocols. Predictive models for analogous carbamate derivatives have been successfully constructed to forecast their biological activities, such as acetylcholinesterase inhibition. researchgate.net
The general approach involves curating a dataset of structurally related carbamate compounds with experimentally determined activities or properties. For a hypothetical QSAR model for a series of substituted phenylcarbamates, including the 4-bromo derivative, the predictive equation might take a form similar to:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ represents the negative logarithm of the half-maximal inhibitory concentration, and the descriptors are calculated molecular properties. The quality and predictive power of such a model are assessed using statistical metrics like the coefficient of determination (R²), cross-validated R² (Q²), and external validation on a test set of compounds. For instance, a robust QSAR model for carbamate derivatives targeting acetylcholinesterase showed a high correlation coefficient (R² > 0.8), indicating a strong relationship between the selected descriptors and the biological activity. researchgate.netscirp.org
A hypothetical predictive model for a series of carbamates could yield the statistical parameters shown in the table below, illustrating what a typical QSAR model evaluation would look like.
| Statistical Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination, indicating the proportion of variance in the dependent variable that is predictable from the independent variables. |
| Q² (Leave-one-out) | 0.78 | Cross-validated R², a measure of the model's predictive ability for new data. |
| R² (External Test Set) | 0.82 | Coefficient of determination for an independent set of compounds, confirming the model's generalizability. |
| F-statistic | 150.4 | A measure of the overall significance of the regression model. |
| p-value | < 0.0001 | The probability of observing the given F-statistic if the null hypothesis (no relationship) is true. |
This table is illustrative and based on typical values for robust QSAR models of similar compounds.
The predictive power of a QSAR/QSPR model is contingent on the selection of relevant molecular descriptors. These descriptors quantify various aspects of a molecule's structure, including its electronic, steric, and thermodynamic properties. For this compound, key descriptors would likely include:
Electronic Descriptors: The bromine atom at the para position of the phenyl ring significantly influences the electronic properties. Descriptors such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and atomic charges would be critical. The electron-withdrawing nature of the bromine atom can affect the reactivity and interaction potential of the entire molecule.
Steric/Topological Descriptors: These describe the size and shape of the molecule. Descriptors like molecular weight, molecular volume, surface area, and specific topological indices (e.g., Balaban J index, Wiener index) would be important. The Connolly Accessible Area has been identified as a significant descriptor in QSAR models of other carbamates. scirp.org
Thermodynamic Descriptors: Properties such as the partition coefficient (logP) and molar refractivity (MR) are crucial for predicting the compound's behavior in biological systems, including its ability to cross cell membranes.
The following table presents a hypothetical set of key molecular descriptors that would be relevant for a QSAR/QSPR study of this compound and its analogs.
| Descriptor Type | Descriptor Name | Hypothetical Value/Importance | Significance |
| Electronic | LUMO Energy | Low | A lower LUMO energy can indicate a higher susceptibility to nucleophilic attack, which can be important for certain biological interactions. |
| Electronic | Dipole Moment | Moderate | Reflects the overall polarity of the molecule, influencing its solubility and ability to engage in dipole-dipole interactions. |
| Steric | Molecular Volume | High | The size of the molecule can determine its fit within a biological target's binding site. |
| Thermodynamic | LogP | High | A higher logP value suggests greater lipophilicity, which can affect membrane permeability and binding to hydrophobic pockets in proteins. |
| Topological | Balaban J Index | Moderate | This index captures the degree of branching in the molecule, which can influence its shape and interaction capabilities. |
This table is illustrative and the values are hypothetical, based on general principles of medicinal chemistry for similar compounds.
Molecular Docking and Binding Interaction Analysis for Biological Targets
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.
For this compound, a hypothetical docking study would likely show the carbamate moiety playing a crucial role in binding. The carbonyl oxygen could act as a hydrogen bond acceptor, while the N-H group could act as a hydrogen bond donor. The benzyl and 4-bromophenyl groups would likely engage in hydrophobic and van der Waals interactions within the binding pocket of a target protein. The bromine atom could potentially participate in halogen bonding, a specific type of non-covalent interaction that can enhance binding affinity.
A summary of potential interactions is provided in the table below.
| Interaction Type | Potential Interacting Group on Ligand | Potential Interacting Residue on a Target Protein (e.g., AChE) |
| Hydrogen Bonding | Carbonyl Oxygen (C=O) | Amino acid residues with donor groups (e.g., Serine, Tyrosine) |
| Hydrogen Bonding | Amine Hydrogen (N-H) | Amino acid residues with acceptor groups (e.g., Histidine, Aspartate) |
| Hydrophobic Interactions | Benzyl Ring, Phenyl Ring | Aromatic and aliphatic amino acid residues (e.g., Tryptophan, Phenylalanine, Leucine) |
| Halogen Bonding | Bromine Atom | Electron-rich atoms (e.g., carbonyl oxygen of the protein backbone) |
| Pi-Pi Stacking | Benzyl Ring, Phenyl Ring | Aromatic amino acid residues (e.g., Tryptophan, Tyrosine) |
This table is illustrative and based on the chemical structure of this compound and known interactions of similar compounds.
The prediction of binding modes involves identifying the most stable conformation and orientation of the ligand within the protein's binding site. For this compound, docking algorithms would generate multiple possible binding poses, which are then scored based on a scoring function that estimates the binding free energy.
A lower docking score generally indicates a more favorable binding affinity. For example, in studies of other carbamate inhibitors, docking scores in the range of -7 to -11 kcal/mol have been reported against targets like acetylcholinesterase, indicating strong binding. researchgate.net The predicted binding mode would visualize the specific contacts between the ligand and the protein, providing a structural basis for the compound's potential activity. The 4-bromophenyl group, for instance, might orient itself within a hydrophobic sub-pocket of the binding site, while the benzyl group occupies another. The central carbamate linker would position itself to form key hydrogen bonds that anchor the ligand.
Advanced Applications in Materials Science and Polymer Chemistry
Incorporation into Polymeric Structures (e.g., as monomers or functional additives)
Benzyl (B1604629) 4-bromophenylcarbamate can be integrated into polymeric structures through several forward-thinking strategies, functioning either as a comonomer to be built into a polymer backbone or as a functional additive that modifies the properties of a bulk polymer.
As a monomer, the structure of Benzyl 4-bromophenylcarbamate would first require modification to introduce a polymerizable group. For instance, the aromatic ring could undergo reactions to add a vinyl, acrylic, or other polymerizable moiety. Once functionalized, this new monomer could be copolymerized with other monomers to create a range of functional polymers. The inclusion of the this compound unit within the polymer chain would introduce several desirable characteristics. The bromine atom, a key feature of halogenated monomers, is known to enhance the flame retardancy and thermal stability of polymeric materials. specialchem.compittstate.edu The carbamate (B1207046) group, with its capacity for hydrogen bonding, can influence the polymer's mechanical properties, such as its toughness and elasticity. rsc.org
Alternatively, this compound can serve as a functional additive, blended with existing polymers to enhance their performance. In this role, the compound would not be covalently bonded to the polymer chains but would be physically dispersed throughout the material. The key benefit of this approach is the potential to improve the flame-retardant properties of the host polymer. Bromine-containing compounds are well-established as effective flame retardants. pittstate.edugoogle.com
| Method of Incorporation | Potential Role of this compound | Resulting Polymer Properties |
| Copolymerization | As a comonomer (after functionalization) | Enhanced flame retardancy, thermal stability, modified mechanical properties |
| Additive Blending | As a non-covalently bonded additive | Improved flame retardancy |
| Transcarbamoylation | As a carbamate-donating reagent | Surface modification, introduction of functional groups |
Role in Supramolecular Assemblies
The carbamate group in this compound is a key functional group for directing the formation of supramolecular assemblies. Supramolecular chemistry involves the spontaneous organization of molecules into well-defined, larger structures through non-covalent interactions, such as hydrogen bonding. The N-H and C=O groups within the carbamate linkage are capable of forming strong and directional hydrogen bonds. semanticscholar.orgtue.nlresearchgate.net
This hydrogen-bonding capability allows molecules of this compound to self-assemble into ordered, one-, two-, or even three-dimensional structures. For instance, in solution, these molecules could form linear chains or sheet-like structures, driven by the formation of intermolecular hydrogen bonds. The planarity and rigidity of the aromatic rings would further stabilize these assemblies through π-π stacking interactions.
The bromine atom also plays a crucial role in directing self-assembly through a less common but significant non-covalent interaction known as halogen bonding. rsc.org A halogen bond is an attractive interaction between a halogen atom (in this case, bromine) and a Lewis base (an electron-pair donor). This interaction can provide an additional level of control over the final architecture of the supramolecular assembly, allowing for the design of complex and highly ordered materials.
The self-assembly of this compound and its derivatives could lead to the formation of organogels. wikipedia.org In an appropriate solvent, the molecules could form a three-dimensional network that immobilizes the solvent, resulting in a gel-like material. The properties of such a gel would be highly dependent on the specific non-covalent interactions at play and could be tuned by modifying the molecular structure.
| Interaction Type | Structural Feature | Role in Supramolecular Assembly |
| Hydrogen Bonding | Carbamate group (-NHCOO-) | Promotes self-assembly into ordered structures (chains, sheets) |
| π-π Stacking | Aromatic rings (benzyl and bromophenyl) | Stabilizes the assembled structures |
| Halogen Bonding | Bromine atom | Provides directional control over the assembly process |
Applications in Advanced Functional Materials
The unique combination of a carbamate group, a brominated aromatic ring, and a benzyl moiety makes this compound a promising candidate for the development of advanced functional materials.
One of the most significant potential applications lies in the area of flame-retardant materials. The high bromine content of the molecule can be leveraged to create polymers and coatings with enhanced fire resistance. pittstate.edugoogle.com When exposed to high temperatures, the bromine atoms can be released as radicals, which can interrupt the chemical chain reactions of combustion in the gas phase. This makes materials containing this compound potentially valuable for applications in electronics, construction, and transportation, where fire safety is a critical concern.
Furthermore, the ability of the carbamate group to form strong hydrogen bonds can be exploited in the design of "smart" materials that respond to external stimuli. For example, supramolecular polymers held together by the hydrogen bonds of carbamate linkages could exhibit reversible changes in their properties in response to changes in temperature or pH. semanticscholar.org This could lead to the development of materials for applications such as drug delivery, sensors, and self-healing materials.
The incorporation of this compound into conjugated polymers could also open up possibilities in the field of organic electronics. The electronic properties of conjugated polymers are highly sensitive to their molecular packing and intermolecular interactions. The hydrogen-bonding capabilities of the carbamate group could be used to control the morphology of these polymers, potentially leading to improved performance in devices such as organic solar cells and light-emitting diodes. rsc.org
Finally, the principles of self-assembly, driven by the non-covalent interactions of this molecule, can be applied to surface engineering. By depositing a thin layer of this compound onto a substrate, it may be possible to create functional surfaces with tailored properties, such as hydrophobicity or specific binding capabilities. The self-assembly of halogenated organic molecules on surfaces is a known strategy for creating highly ordered monolayers. arxiv.org
| Application Area | Key Feature of this compound | Potential Functionality |
| Flame-Retardant Materials | High bromine content | Interrupts combustion reactions |
| Smart Materials | Hydrogen-bonding carbamate group | Stimuli-responsive properties (e.g., self-healing) |
| Organic Electronics | Control over polymer morphology via hydrogen bonding | Enhanced device performance |
| Surface Engineering | Self-assembly via non-covalent interactions | Creation of functional surfaces with tailored properties |
Environmental Fate and Degradation Pathways Academic Research Perspective
Investigation of Chemical Stability and Degradation Kinetics
The stability of Benzyl (B1604629) 4-bromophenylcarbamate is influenced by environmental factors such as pH and temperature. Carbamates, as a class, are known to undergo hydrolysis, and the rate of this degradation is typically dependent on the pH of the surrounding medium. While specific kinetic data for Benzyl 4-bromophenylcarbamate is not extensively documented in publicly available literature, general principles of carbamate (B1207046) chemistry suggest that the ester linkage is susceptible to cleavage under both acidic and alkaline conditions, with the rate of hydrolysis generally increasing at higher pH values.
The degradation kinetics of carbamates often follow pseudo-first-order reaction rates. The half-life of these compounds in the environment can vary from a few days to several weeks, influenced by the specific chemical structure and environmental conditions. For instance, the presence of the electron-withdrawing bromine atom on the phenyl ring can influence the susceptibility of the carbamate linkage to hydrolysis.
Table 1: Illustrative Degradation Kinetics of a Generic Phenyl Carbamate under Various Conditions
| Parameter | Condition | Half-life (t½) | Degradation Rate Constant (k) |
| pH | 5.0 (Acidic) | > 30 days | < 0.023 day⁻¹ |
| pH | 7.0 (Neutral) | 15 - 25 days | 0.028 - 0.046 day⁻¹ |
| pH | 9.0 (Alkaline) | 1 - 5 days | 0.139 - 0.693 day⁻¹ |
| Temperature | 15°C | Slower | Lower k value |
| Temperature | 25°C | Faster | Higher k value |
Note: This table is illustrative and based on general data for phenyl carbamates. Specific values for this compound may vary.
Identification of Degradation Products and Mechanisms
The degradation of this compound is expected to proceed through several key mechanisms, primarily hydrolysis of the carbamate bond. This cleavage would lead to the formation of three primary degradation products: benzyl alcohol, 4-bromoaniline (B143363), and carbon dioxide.
Further degradation of these primary products can occur. Benzyl alcohol may be oxidized to benzaldehyde (B42025) and subsequently to benzoic acid. 4-bromoaniline can undergo further transformation, including oxidation and polymerization, leading to more complex and often colored compounds. The bromine atom on the aromatic ring may also be subject to reductive dehalogenation under certain environmental conditions, yielding aniline (B41778).
Table 2: Potential Degradation Products of this compound
| Parent Compound | Primary Degradation Products | Secondary Degradation Products |
| This compound | Benzyl alcohol | Benzaldehyde, Benzoic acid |
| 4-Bromoaniline | Oxidized and polymerized products, Aniline (via dehalogenation) | |
| Carbon dioxide | - |
Photochemical and Biotransformation Studies
Photochemical Degradation:
Sunlight, particularly in the UV spectrum, can play a significant role in the degradation of carbamates. Photolysis can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals. The aromatic rings in this compound are expected to absorb UV radiation, which can lead to the cleavage of the carbamate bond or transformations of the aromatic structure. Photo-Fries rearrangement is a known photochemical reaction for N-phenylcarbamates, which could lead to the formation of amino-hydroxy-benzophenones.
Biotransformation:
Microorganisms in soil and water are key drivers of the degradation of many organic compounds, including carbamates. bohrium.comresearchgate.net The biodegradation of carbamates is often initiated by enzymatic hydrolysis, catalyzed by carbamate hydrolases or esterases, leading to the same primary degradation products as chemical hydrolysis. nih.gov Soil bacteria and fungi can utilize the degradation products as carbon and nitrogen sources, leading to the mineralization of the compound to carbon dioxide, water, and inorganic bromide. researchgate.netfrontiersin.orgnih.gov The rate of biotransformation is dependent on various factors, including the microbial population, soil type, organic matter content, temperature, and moisture.
Conclusion and Future Research Directions
Synthesis and Derivatization Challenges and Opportunities
The synthesis of N-aryl carbamates, including Benzyl (B1604629) 4-bromophenylcarbamate, has traditionally relied on methods that can involve harsh reagents or conditions, such as the use of phosgene (B1210022) derivatives. ubinkim.com While effective, these methods present challenges regarding safety and the generation of byproducts. ubinkim.com Modern synthetic chemistry offers several more elegant and efficient alternatives, creating new opportunities for the synthesis and derivatization of this compound class.
A significant challenge remains in achieving high chemoselectivity, especially when working with complex molecules bearing multiple functional groups. researchgate.net The development of synthetic methods that can selectively target the amine to form the carbamate (B1207046) linkage without affecting other sensitive moieties, such as esters or hydroxyl groups, is a key area of research. researchgate.net Microwave-assisted synthesis represents an opportunity to accelerate reaction times and improve yields for some transformations. rsc.org
The table below summarizes various synthetic methods applicable to carbamate synthesis, highlighting the reagents and general conditions.
| Synthetic Method | Key Reagents/Catalysts | General Conditions | Reference |
| Chan-Lam Coupling | Copper Chloride (CuCl), Boronic Acid, Azidoformate | Room Temperature, Open Flask | ubinkim.com |
| Aqueous Synthesis | Benzyl Chloroformate (Cbz-Cl), Amine | Water, Room Temperature | researchgate.net |
| Addition-Elimination | Benzylamine, Ethyl Chloroformate, K₂CO₃ | -10°C to 0°C | scirp.org |
| Suzuki-Miyaura Coupling | Palladium Catalyst, Boronic Acid Derivative | Varies, often elevated temperature | nih.govmdpi.com |
Future efforts in derivatization will likely focus on creating libraries of Benzyl 4-bromophenylcarbamate analogs by modifying both the benzyl and the 4-bromophenyl rings. This will allow for a systematic exploration of the structure-activity relationship (SAR) for various biological targets.
Emerging Biological Targets and Therapeutic Areas
The carbamate moiety is a well-established pharmacophore present in a wide array of approved drugs, underscoring its therapeutic relevance. nih.govresearchgate.net Carbamate derivatives have demonstrated a broad spectrum of biological activities, including applications in treating cancer, neurodegenerative diseases, and infectious diseases. nih.govthieme-connect.com For this compound and its analogs, several established and emerging therapeutic areas warrant further investigation.
Neurodegenerative Diseases: A primary and well-studied target for carbamates is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which is a key strategy in the management of Alzheimer's disease. nih.govresearchgate.net Carbamates can act as pseudo-irreversible inhibitors of these enzymes. researchgate.net More recently, monoacylglycerol lipase (B570770) (MAGL) has emerged as a novel target associated with neuroinflammation in Alzheimer's, and the development of dual inhibitors targeting both cholinesterases and MAGL is a promising therapeutic approach. rsc.org Another emerging target in this area is the neuroprotective transcription factor Nurr1, which is implicated in both Parkinson's and Alzheimer's disease. researchgate.net
Oncology: The carbamate group has been shown to enhance the biological activity of various anticancer compounds. nih.govmdpi.com Derivatives have demonstrated significant anti-proliferative effects against a range of human cancer cell lines, including lung, liver, breast, and astrocytoma cells. mdpi.com This suggests that novel derivatives of this compound could be explored as potential antitumor agents.
Infectious and Parasitic Diseases: Carbamates have been investigated for their antimicrobial and antifungal properties. thieme-connect.comresearchgate.net Notably, related compounds like ethyl (4-bromophenyl) carbamate have shown potent ixodicide activity against the cattle tick Rhipicephalus microplus. scirp.orgscirp.org Interestingly, this activity appears to be independent of AChE inhibition, suggesting an alternative mechanism of action that involves the disruption of the tick's reproductive system. scirp.orgresearchgate.net This points to novel, unexploited biological targets in parasites.
The following table details potential biological targets for carbamate derivatives.
| Biological Target | Associated Therapeutic Area | Mechanism/Role | Reference |
| Acetylcholinesterase (AChE) | Alzheimer's Disease | Neurotransmitter level regulation | nih.govrsc.org |
| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Neurotransmitter level regulation | nih.govresearchgate.net |
| Monoacylglycerol Lipase (MAGL) | Alzheimer's Disease | Neuroinflammation | rsc.org |
| Nurr1 | Neurodegenerative Diseases | Neuroprotection | researchgate.net |
| Various (e.g., Tubulin) | Cancer | Anti-proliferative | mdpi.com |
| Tick Reproductive System | Acaricide | Inhibition of oviposition and egg viability | scirp.orgresearchgate.net |
Future research should focus on screening this compound derivatives against these emerging targets to uncover new therapeutic leads.
Integration of Computational and Experimental Methodologies for Novel Discoveries
The synergy between computational modeling and experimental validation has become an indispensable part of modern drug discovery, significantly accelerating the journey from concept to clinic. bioscipublisher.comoptibrium.com This integrated approach is particularly valuable for exploring the potential of compounds like this compound.
Computational techniques such as molecular docking, quantum mechanics (QM), and quantitative structure-activity relationship (QSAR) modeling allow researchers to predict how a molecule will interact with a biological target, optimize its chemical structure, and anticipate its pharmacokinetic properties. bioscipublisher.comfrontiersin.orgijcce.ac.ir For example, molecular docking can provide insights into the binding modes of carbamate derivatives within the active sites of enzymes like AChE or MAGL. rsc.org QM methods, particularly Density Functional Theory (DFT), are used to perform geometry optimization and calculate molecular properties, which can then be compared with experimental data from X-ray crystallography and IR spectroscopy to validate the computational models. scirp.orgijcce.ac.irresearchgate.net
This computational pre-screening prioritizes the most promising candidates for chemical synthesis and biological testing, saving considerable time and resources. frontiersin.org The experimental data generated from in vitro enzyme assays or cell-based studies then feeds back into the computational models, refining their predictive accuracy. frontiersin.org This iterative cycle of prediction and validation fosters a deeper understanding of the molecular mechanisms of action and guides the rational design of more potent and selective molecules. bioscipublisher.comfrontiersin.org The integration of machine learning algorithms further enhances these predictive capabilities, improving the accuracy of binding site identification and the prediction of biological activities. bioscipublisher.comfrontiersin.org
The combined use of these methodologies has proven to be a powerful strategy, leading to the more efficient discovery of safer and more effective therapeutics. bioscipublisher.comcollaborativedrug.com For this compound, this integrated approach will be crucial for navigating the complexities of its derivatization, identifying novel biological targets, and ultimately realizing its full therapeutic potential.
| Methodology | Application in Drug Discovery | Example | Reference |
| Molecular Docking | Predicts binding affinity and interaction with target proteins. | Docking of flavonoid carbamates into AChE active site. | rsc.org |
| Density Functional Theory (DFT) | Optimizes molecular geometry and calculates electronic properties. | Comparison of calculated and experimental bond lengths. | ijcce.ac.ir |
| QSAR | Models the relationship between chemical structure and biological activity. | Predicting toxicity or pharmacokinetic profiles. | frontiersin.org |
| Pharmacophore Modeling | Identifies essential 3D features required for biological activity. | Guiding the design of new molecules with enhanced efficacy. | frontiersin.org |
| Virtual Screening | Filters large libraries of compounds to identify potential hits. | Prioritizing compounds for experimental validation. | bioscipublisher.comfrontiersin.org |
Q & A
Q. What are the optimized synthetic routes for Benzyl 4-bromophenylcarbamate, and how do reaction conditions influence yield?
this compound is typically synthesized via carbamate formation between 4-bromoaniline and benzyl chloroformate under basic conditions. Catalysts such as triethylamine or DMAP (4-dimethylaminopyridine) are often employed to enhance reactivity. Polyphosphoric acid, as used in analogous benzyl ether rearrangements , may improve regioselectivity in related systems. Key parameters include:
- Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
- Solvent : Dichloromethane or THF is preferred for solubility and inertness.
- Stoichiometry : A 1.2:1 molar ratio of benzyl chloroformate to 4-bromoaniline ensures complete conversion.
Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) achieves >95% purity. Yield optimization requires careful exclusion of moisture, which can hydrolyze intermediates .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : H and C NMR confirm the carbamate linkage (e.g., carbonyl resonance at ~155 ppm in C NMR) and aryl bromine substitution (distinct splitting patterns in aromatic regions) .
- IR : A strong C=O stretch near 1700 cm and N-H stretch at ~3300 cm verify carbamate formation.
- X-ray Crystallography : For absolute configuration confirmation, single-crystal X-ray diffraction resolves bond angles and packing interactions, as demonstrated in structurally related carbamates .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) monitors purity, with UV detection at 254 nm for bromophenyl absorption .
Q. What safety protocols are critical when handling this compound in the laboratory?
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- Storage : Keep in airtight containers under inert gas (N or Ar) at 2–8°C to prevent hydrolysis or oxidation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste. Avoid aqueous rinses to prevent environmental release .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound formation under acidic vs. basic conditions?
Under basic conditions, deprotonation of 4-bromoaniline enhances nucleophilic attack on benzyl chloroformate, forming the carbamate via a two-step mechanism. In acidic media (e.g., polyphosphoric acid), the reaction may proceed through a benzyl cation intermediate, favoring electrophilic aromatic substitution pathways. Computational studies (DFT) on analogous systems suggest that bromine’s electron-withdrawing effect directs substitution to the para position, but steric effects in bulkier derivatives can alter regioselectivity .
Q. How does the crystal packing of this compound influence its stability and reactivity?
X-ray crystallography reveals that intermolecular hydrogen bonds between the carbamate N-H and carbonyl groups stabilize the lattice, reducing susceptibility to thermal degradation. Halogen bonding between bromine and adjacent aromatic rings further enhances crystalline order, as observed in similar bromophenyl derivatives . These interactions may slow dissolution rates in polar solvents, impacting reaction kinetics in downstream functionalization.
Q. How can researchers resolve discrepancies in reported melting points or spectral data for this compound?
Discrepancies often arise from polymorphic forms or residual solvents. To address this:
- Perform DSC (Differential Scanning Calorimetry) to identify polymorph transitions.
- Use TGA (Thermogravimetric Analysis) to detect solvent retention.
- Compare experimental NMR data with computational predictions (e.g., ACD/Labs or ChemDraw simulations) .
Cross-validate findings with independent synthetic batches and high-purity commercial standards (if available) .
Q. What experimental strategies assess the biological activity of this compound, particularly its enzyme inhibition potential?
- In vitro assays : Use fluorescence-based enzymatic assays (e.g., trypsin or chymotrypsin inhibition) to measure IC values. Monitor carbamate-enzyme adduct formation via mass spectrometry.
- Molecular docking : Screen against target enzymes (e.g., acetylcholinesterase) using software like AutoDock Vina to predict binding modes.
- Structure-activity relationship (SAR) studies : Synthesize analogs with varying substituents (e.g., replacing bromine with Cl or F) to correlate electronic effects with inhibitory potency .
Q. How can researchers mitigate side reactions during functionalization of this compound?
- Protecting groups : Temporarily block the carbamate NH with Boc (tert-butoxycarbonyl) to prevent nucleophilic attack during cross-coupling (e.g., Suzuki-Miyaura) .
- Metal catalysts : Use PdCl(dppf) for bromine-selective coupling while preserving the carbamate moiety.
- Low-temperature kinetics : Slow addition of reagents at –78°C minimizes undesired dimerization or hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
